molecular formula C10H19ClF2N2 B12453247 4,4-Difluoro-1,4'-bipiperidine hydrochloride

4,4-Difluoro-1,4'-bipiperidine hydrochloride

Cat. No.: B12453247
M. Wt: 240.72 g/mol
InChI Key: XXSMFRVSKJAYAD-UHFFFAOYSA-N
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Description

4,4-Difluoro-1,4’-bipiperidine hydrochloride: is a chemical compound with the molecular formula C10H20Cl2F2N2 and a molecular weight of 277.18 g/mol . It is a crystalline solid that is highly soluble in water and other polar solvents . This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoro-1,4’-bipiperidine hydrochloride typically involves the fluorination of 1,4’-bipiperidine. The reaction is carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the 4,4-positions of the bipiperidine ring . Common reagents used in this synthesis include fluorinating agents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4).

Industrial Production Methods: Industrial production of 4,4-Difluoro-1,4’-bipiperidine hydrochloride involves large-scale synthesis using similar fluorination techniques. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 4,4-Difluoro-1,4’-bipiperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4,4-Difluoro-1,4’-bipiperidine hydrochloride is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of complex organic molecules.

    Biology: In the study of enzyme inhibition and receptor binding.

    Medicine: Potential use in the development of pharmaceuticals targeting specific receptors.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4,4-Difluoro-1,4’-bipiperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, making it a valuable tool in biochemical studies . The pathways involved include inhibition of enzyme activity and modulation of receptor function .

Comparison with Similar Compounds

  • 4,4-Difluoropiperidine hydrochloride
  • 4-Piperidinopiperidine
  • 4,4-Difluoro-1,4’-bipiperidine dihydrochloride

Comparison: 4,4-Difluoro-1,4’-bipiperidine hydrochloride is unique due to the presence of two fluorine atoms at the 4,4-positions, which significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it exhibits higher binding affinity and selectivity for certain molecular targets, making it a preferred choice in specific research applications .

Properties

Molecular Formula

C10H19ClF2N2

Molecular Weight

240.72 g/mol

IUPAC Name

4,4-difluoro-1-piperidin-4-ylpiperidine;hydrochloride

InChI

InChI=1S/C10H18F2N2.ClH/c11-10(12)3-7-14(8-4-10)9-1-5-13-6-2-9;/h9,13H,1-8H2;1H

InChI Key

XXSMFRVSKJAYAD-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1N2CCC(CC2)(F)F.Cl

Origin of Product

United States

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